AZD8309 - 333742-48-6

AZD8309

Catalog Number: EVT-260504
CAS Number: 333742-48-6
Molecular Formula: C15H14F2N4O2S2
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD8309 is an oral CXCR2 antagonist.
Classification

AZD8309 is classified as a small molecule drug and specifically falls under the category of chemokine receptor antagonists. Its primary target, CXCR2, is a G protein-coupled receptor involved in the inflammatory response by facilitating the migration of neutrophils to sites of injury or infection.

Synthesis Analysis

The synthesis of AZD8309 involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from a thiazolo[4,5-d]pyrimidine scaffold, which has been modified to enhance its binding affinity and selectivity for CXCR2.

Key Synthesis Steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, including pyrimidine derivatives.
  2. Key Reactions: The synthesis typically includes reactions such as:
    • Bromination: Introducing bromine atoms into the pyrimidine ring to facilitate further substitution reactions.
    • Nucleophilic Substitution: Utilizing nucleophiles (e.g., amines) to replace bromine atoms, forming the desired amine derivatives.
    • Cyclization: Forming the thiazole moiety through cyclization reactions that integrate sulfur and nitrogen atoms into the structure.
  3. Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.

These methods ensure that AZD8309 exhibits the necessary purity and structural integrity for biological evaluation.

Molecular Structure Analysis

AZD8309 has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.

Structural Features:

  • Core Structure: The compound features a thiazolo[4,5-d]pyrimidine core, which is essential for its interaction with CXCR2.
  • Substituents: Various substituents on the core structure enhance solubility and binding affinity. For example, modifications at specific positions on the ring can significantly influence its pharmacokinetic properties.
  • 3D Conformation: The three-dimensional conformation of AZD8309 allows it to fit into the binding pocket of CXCR2 effectively, promoting strong ligand-receptor interactions.

Molecular Data:

  • Molecular Formula: C₁₃H₁₂N₄S
  • Molecular Weight: Approximately 252.33 g/mol
Chemical Reactions Analysis

AZD8309 participates in several chemical reactions primarily related to its mechanism of action as a CXCR2 antagonist.

Key Reactions:

  1. Binding Interactions: Upon administration, AZD8309 binds to CXCR2, blocking the receptor's interaction with its natural ligands (e.g., chemokines like interleukin 8).
  2. Signal Transduction Inhibition: The binding prevents downstream signaling pathways typically activated by ligand-receptor interactions, such as phosphoinositide 3-kinase signaling and calcium mobilization.

These reactions are crucial for understanding how AZD8309 exerts its therapeutic effects in vivo.

Mechanism of Action

The mechanism of action of AZD8309 involves competitive inhibition at the CXCR2 receptor site.

Detailed Mechanism:

  • Receptor Binding: AZD8309 competes with endogenous ligands for binding to CXCR2, effectively blocking neutrophil migration.
  • Inhibition of Neutrophil Activation: By preventing CXCR2 activation, AZD8309 reduces neutrophil activation markers such as reactive oxygen species production and integrin activation.
  • Impact on Inflammation: This inhibition leads to decreased recruitment of neutrophils to inflammatory sites, thereby mitigating tissue damage associated with excessive inflammation.
Physical and Chemical Properties Analysis

AZD8309 exhibits several physical and chemical properties that are relevant for its function as a therapeutic agent.

Properties:

  • Solubility: The compound shows variable solubility in aqueous solutions, which can be influenced by pH levels due to its functional groups.
  • Stability: AZD8309 demonstrates stability under physiological conditions but may undergo degradation under extreme pH or temperature conditions.
  • LogP Value: The lipophilicity (LogP) value indicates moderate permeability across biological membranes, which is beneficial for oral bioavailability.
Applications

AZD8309 has significant potential applications in various fields of medicine:

  1. Inflammatory Diseases: It is being investigated for use in treating conditions characterized by excessive neutrophil activity, such as chronic obstructive pulmonary disease and asthma.
  2. Cancer Therapy: Given its role in modulating immune responses, AZD8309 may also be explored as an adjunct therapy in cancer treatments where inflammation plays a critical role.
  3. Research Tool: As a selective antagonist of CXCR2, it serves as an important tool in research aimed at understanding the role of chemokines in various disease processes.
Introduction to AZD8309 in Contemporary Pharmacological Research

Pharmacological Classification of AZD8309 as a CXCR2 Antagonist

AZD8309 (CAS 333742-48-6) is a potent, orally bioavailable small-molecule antagonist selectively targeting the C-X-C chemokine receptor type 2 (CXCR2). Its chemical structure (C₁₅H₁₄F₂N₄O₂S₂; MW 384.42 g/mol) features a chiral center and fused heterocyclic rings, enabling high-affinity binding to CXCR2 with an IC₅₀ of 4 nM in recombinant receptor assays [1] [4]. The compound inhibits CXCL8 (IL-8) displacement from human CXCR2 expressed in HEK293 cells at low nanomolar concentrations (IC₅₀ = 1–4 nM), demonstrating >100-fold selectivity over the closely related CXCR1 receptor [1] [5]. This specificity is pharmacologically significant given CXCR1 and CXCR2 share 77% amino acid identity but mediate distinct neutrophil functions [5] [9].

Table 1: Key Pharmacological Properties of AZD8309

PropertyValueExperimental Context
Molecular Weight384.42 g/molCalculated from C₁₅H₁₄F₂N₄O₂S₂
CXCR2 IC₅₀4 nM[¹²⁵I]IL-8 displacement in HEK293 cells
Solubility (DMSO)50 mg/mL (130.07 mM)Kinetic solubility assay
In Vivo Efficacy (Mice)50 mg/kg BID oral dosingPancreatitis models [1] [4]

Mechanistically, AZD8309 competitively blocks G-protein coupled receptor (GPCR) signaling cascades triggered by ELR⁺ CXC chemokines (CXCL1–3, CXCL5–8). This inhibits downstream calcium flux, PI3K/Akt activation, and β-arrestin recruitment – pathways critical for neutrophil chemotaxis, adhesion molecule upregulation, and transendothelial migration [2] [8]. Unlike peptide-based antagonists, AZD8309’s small molecule structure enables oral bioavailability and tissue penetration, making it suitable for systemic inflammatory conditions [4].

Rationale for Targeting CXCR2 in Inflammatory Pathophysiology

The CXCL8-CXCR2 axis is a master regulator of neutrophil trafficking in acute and chronic inflammation. Upon tissue injury or infection, endothelial cells and macrophages release ELR⁺ chemokines that activate CXCR2 on circulating neutrophils, triggering a multi-step recruitment cascade:

  • Firm Adhesion: CXCR2 activation upregulates β₂-integrins (CD11b/CD18), enabling neutrophil arrest on vascular endothelium [2] [9].
  • Transmigration: PI3Kγ-dependent cytoskeletal reorganization facilitates neutrophil diapedesis [3].
  • Tissue Infiltration: Chemotaxis along chemokine gradients directs neutrophils to inflammation sites [5].

In pathological states, dysregulated CXCR2 signaling causes excessive neutrophil infiltration, driving tissue damage through:

  • Protease Release: Neutrophil elastase and matrix metalloproteinases degrade extracellular matrix [1].
  • Reactive Oxygen Species (ROS): Respiratory burst induces oxidative stress [9].
  • Secondary Necrosis: Amplifies inflammation via damage-associated molecular patterns (DAMPs) [3].

AZD8309 demonstrates mechanistic efficacy in preclinical models of sterile inflammation:

  • Pancreatitis: Oral administration (50 mg/kg BID) reduced pancreatic myeloperoxidase (MPO) activity by >60% and decreased trypsin/elastase activation in murine caerulein-induced pancreatitis [1] [4]. Lung neutrophil infiltration – a major cause of fatal complications – was simultaneously suppressed [4].
  • Systemic Inflammation: Attenuated serum cytokine levels (TNF-α, IL-6) and histopathological damage scores by >50% in arthritis models [3] [8].

Table 2: Preclinical Efficacy of AZD8309 in Inflammation Models

Disease ModelKey OutcomesProposed Mechanism
Experimental Pancreatitis↓ MPO (pancreas/lung), ↓ trypsin/elastase, ↓ histopathologyNeutrophil recruitment blockade [1] [4]
Sterile PeritonitisImpaired neutrophil migration to peritoneal cavityCXCR2-dependent chemotaxis inhibition [3] [9]
Inflammatory ArthritisReduced synovial neutrophil adhesion, ↓ cartilage erosionSuppression of CXCL1/CXCL8 signaling [3] [8]

Emerging evidence positions CXCR2 as a "master switch" in neutrophil-mediated pathologies including COPD, rheumatoid arthritis, and inflammatory bowel disease [2] [7] [8]. AZD8309’s ability to modulate neutrophil dynamics – without causing immunosuppression – provides a targeted strategy to disrupt inflammation amplification loops [3] [9].

Historical Development and Patent Landscape of AZD8309

AZD8309 emerged from AstraZeneca’s focused chemokine receptor program in the early 2000s, coinciding with industry-wide efforts to target neutrophil-driven pathologies. Key milestones include:

  • Lead Optimization: Derived from diarylurea chemotypes, AZD8309 was engineered to overcome limitations of first-generation CXCR2 antagonists (e.g., poor oral bioavailability, CYP inhibition). Introduction of the fluorinated phenylthiazole ring enhanced receptor affinity and metabolic stability [1] [4].
  • Patent Strategy: Core patents (e.g., WO2004019996) cover pharmaceutical compositions of substituted thiazole derivatives for treating "conditions mediated by CXCR2 receptor activation," specifically claiming the (S)-enantiomer of AZD8309 due to its superior activity over the racemate [7].
  • Synthesis: The synthetic route involves enantioselective preparation of the chiral aminopropanol side chain, followed by coupling with the dichlorothiazole-carboxylate core. Final thioether formation incorporates the difluorophenyl moiety [1] [4].

The compound’s CAS registry (333742-48-6) anchors its intellectual property protection across major jurisdictions. Despite not advancing to phase III trials, AZD8309 remains a critical pharmacological tool for validating CXCR2 as a therapeutic target. Contemporary clinical candidates (e.g., AZD5069, danirixin) share structural motifs with AZD8309 but were optimized for reduced off-target effects [3] [8].

Properties

CAS Number

333742-48-6

Product Name

AZD8309

IUPAC Name

5-[(2,3-difluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one

Molecular Formula

C15H14F2N4O2S2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C15H14F2N4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1

InChI Key

SRHSMXLXWORYJK-SSDOTTSWSA-N

SMILES

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F

Solubility

Soluble in DMSO

Synonyms

AZD8309; AZD-8309; AZD 8309;

Canonical SMILES

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.